(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine

Asymmetric Synthesis Chiral Resolution Enantiomeric Excess

(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine (CAS 2248175-35-9) is a chiral primary amine featuring a stereodefined (R)-configured propan-1-amine backbone with an ortho-trifluoromethylphenyl substituent. This structural motif imparts unique electronic and steric properties that are highly valued in the construction of CNS-targeting agents and enzyme inhibitors.

Molecular Formula C10H12F3N
Molecular Weight 203.208
CAS No. 2248175-35-9
Cat. No. B2549807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine
CAS2248175-35-9
Molecular FormulaC10H12F3N
Molecular Weight203.208
Structural Identifiers
SMILESCC(CN)C1=CC=CC=C1C(F)(F)F
InChIInChI=1S/C10H12F3N/c1-7(6-14)8-4-2-3-5-9(8)10(11,12)13/h2-5,7H,6,14H2,1H3/t7-/m0/s1
InChIKeyDCNZANLJRMZXRU-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine (CAS 2248175-35-9) for Asymmetric Synthesis and Medicinal Chemistry Procurement


(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine (CAS 2248175-35-9) is a chiral primary amine featuring a stereodefined (R)-configured propan-1-amine backbone with an ortho-trifluoromethylphenyl substituent [1]. This structural motif imparts unique electronic and steric properties that are highly valued in the construction of CNS-targeting agents and enzyme inhibitors [2]. As an enantiomerically pure building block, it enables asymmetric synthesis where stereochemical integrity is critical, distinguishing it from racemic or non-stereodefined analogs commonly used in less stringent applications.

Why Generic (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine Analogs Cannot Be Substituted in Stereoselective Applications


The ortho-trifluoromethyl group in this compound exerts a powerful electron-withdrawing and steric influence on the adjacent chiral amine center, significantly altering nucleophilicity, basicity, and receptor binding conformations compared to its meta- or para-substituted regioisomers [1]. This unique electronic environment is not replicated by simple phenylpropanamines or analogs lacking the ortho-CF3 group, which can lead to divergent biological activity and physicochemical properties [2]. Furthermore, the defined (R)-stereochemistry is essential for enantioselective interactions; substitution with the (S)-enantiomer or a racemic mixture can result in loss of activity, off-target effects, or altered metabolic profiles [3].

(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine Quantitative Differentiation Evidence Against Structural Analogs


Enantiopure (R)-Stereochemistry vs. Racemic Mixture: Impact on Chiral Purity

The (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine is supplied as a single enantiomer with a defined (R)-configuration at the chiral center [1]. In contrast, many commercially available analogs, such as 2-[2-(Trifluoromethyl)phenyl]propan-1-amine (CAS 1096308-60-9), are provided as racemic mixtures or undefined stereoisomers [2].

Asymmetric Synthesis Chiral Resolution Enantiomeric Excess

Ortho-CF3 Substitution vs. Meta-/Para-CF3 Regioisomers: Effect on Lipophilicity and Electron Distribution

The ortho-trifluoromethyl substitution on the phenyl ring of (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine creates a distinct electronic environment compared to the meta- or para-substituted regioisomers. This is reflected in the computed XLogP3 value of 2.5 [1].

Medicinal Chemistry Physicochemical Properties Structure-Activity Relationship

Enantioselective Interactions: (R)- vs. (S)-Enantiomer Binding Consequences

The (R)-enantiomer of chiral amines can exhibit profoundly different biological activity compared to the (S)-enantiomer. For example, levofenfluramine ((R)-fenfluramine) is a drug with distinct serotonergic activity compared to its enantiomer or racemate [1]. While direct binding data for (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine is not publicly available, this is a well-established principle in medicinal chemistry.

Pharmacology Enantioselectivity Receptor Binding

(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine Application Scenarios for Procurement Decision-Making


Asymmetric Synthesis of Chiral CNS-Targeting Agents

The defined (R)-stereochemistry and the ortho-CF3 group's electronic properties make this compound a valuable chiral building block for synthesizing CNS-targeted therapeutics. Its enantiopurity ensures the resulting drug candidates maintain stereochemical fidelity, which is critical for receptor interactions and regulatory approval. [1]

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Researchers can use this compound to systematically probe the effects of ortho-CF3 substitution and (R)-stereochemistry on biological activity. By comparing it with its regioisomers, enantiomers, and racemates, scientists can precisely map the pharmacophore and optimize lead compounds for improved potency and selectivity. [2]

Synthesis of Chiral Enzyme Inhibitors

The compound's primary amine functionality and chiral center allow for facile derivatization into a wide range of amides, sulfonamides, and secondary amines. These derivatives can be screened as potential enzyme inhibitors, where the (R)-configuration and ortho-CF3 group may confer unique binding modes and selectivity. [3]

Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis

The enantiopure amine can be transformed into chiral auxiliaries or ligands for transition-metal catalysis. The ortho-CF3 group may provide beneficial steric bulk and electronic tuning, potentially leading to improved enantioselectivity in catalytic reactions. [4]

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